REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]([CH3:17])=[CH:7][C:8]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9]>C(Cl)Cl>[CH3:5][C:6]1([CH3:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[O:10][C:8](=[O:9])[CH2:7]1 |f:0.1.2.3|
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Name
|
|
Quantity
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10.4 g
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Type
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reactant
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Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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CC(=CC(=O)OC1=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(=CC(=O)OC1=CC=CC=C1)C
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
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the mixture stirred for a further 42 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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To a stirred, ice-cooled
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Type
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CUSTOM
|
Details
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The cooling bath was removed
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Type
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ADDITION
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Details
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The mixture was poured into a mixture of ice and brine
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Type
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CUSTOM
|
Details
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the organic layer separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with methylene chloride
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Type
|
WASH
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Details
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washed with saturated NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the residue purified by flash chromatography (silica; 10% ether in hexane)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |